



Application Notes: AICAR Phosphate in Diabetes and Insulin Resistance Research

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Compound of Interest		
Compound Name:	AICAR phosphate	
Cat. No.:	B13844515	Get Quote

Introduction

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is a cell-permeable adenosine analog that serves as a potent activator of AMP-activated protein kinase (AMPK).[1][2] Upon entering the cell, AICAR is phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide ribomonophosphate), which mimics the effect of adenosine monophosphate (AMP) and allosterically activates AMPK.[3] AMPK is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism.[4][5] Its activation switches on catabolic pathways that generate ATP (like glucose uptake and fatty acid oxidation) while switching off anabolic, ATP-consuming processes.[5][6] Due to its ability to mimic the metabolic effects of exercise, AICAR is an invaluable pharmacological tool for studying diabetes, insulin resistance, and the metabolic syndrome.[1][6]

Mechanism of Action

The primary mechanism through which AICAR exerts its metabolic effects is the activation of AMPK. In the context of diabetes and insulin resistance, this activation leads to several beneficial downstream events:

• Increased Glucose Uptake: Activated AMPK promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane in skeletal muscle and adipose tissue.[1][7][8] This process increases the rate of glucose transport into cells, independent of the classical insulin signaling pathway.[3][9][10]



- Enhanced Insulin Sensitivity: Chronic activation of AMPK can improve overall insulin sensitivity.[2][11][12] While the exact mechanisms are still being elucidated, they may involve the upregulation of GLUT4 expression, increased mitochondrial biogenesis, and modulation of insulin signaling pathway components.[1][13][14]
- Suppression of Hepatic Glucose Production: In the liver, AMPK activation inhibits gluconeogenesis (the synthesis of glucose) by downregulating key enzymes, thereby reducing hepatic glucose output.[1][11]
- Increased Fatty Acid Oxidation: AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), resulting in decreased levels of malonyl-CoA.[8] This relieves the inhibition of carnitine palmitoyltransferase-1 (CPT1), promoting the uptake and oxidation of fatty acids in mitochondria.[2][11]
- Anti-inflammatory Effects: In the context of obesity-induced insulin resistance, AICAR has been shown to suppress inflammation in adipose tissue, which is a key contributor to systemic insulin resistance.[15]

Quantitative Data Summary

The following tables summarize the quantitative effects of AICAR observed in various preclinical models of diabetes and insulin resistance.

Table 1: In Vivo Effects of AICAR Administration in Animal Models



Animal Model	Treatment Protocol	Key Findings	Reference
High-Fat Diet (HFD) Mice	500 mg/kg for 4 months	Body weight decreased from 50g to 42g. Triglycerides decreased from 1.4 to 1.0 mmol/L. HOMA-IR index improved from 10 to 7.3.[6][16]	[6][16]
High-Fat Diet (HF) Rats	250 mg/kg (subcutaneous, single dose)	Plasma glucose decreased by ~25%. Plasma insulin decreased by ~60%. Glucose uptake in white muscle increased 4.9-fold.[8]	[8]
Obese Zucker (fa/fa) Rats	0.5 mg/g daily for 7 weeks	Markedly lowered fasting plasma glucose and insulin. Normalized oral glucose tolerance test. Reduced plasma triglycerides and free fatty acids.[13][17]	[13][17]
Zucker Diabetic Fatty (ZDF) Rats	Daily treatment for 8 weeks	Prevented the development of diabetes. Increased GLUT4 expression in skeletal muscle.[1]	[1]
STZ-Induced Diabetic Mice	500 mg/kg for 2 months	Reversed peripheral neuropathy.[6][16]	[6][16]

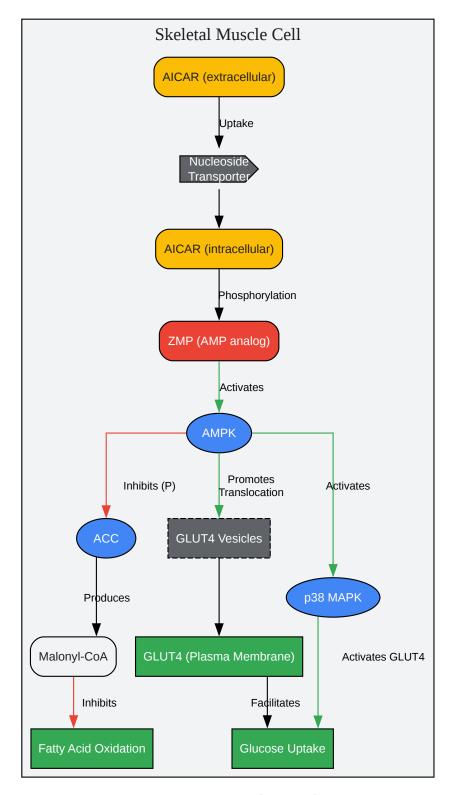
Table 2: In Vitro Effects of AICAR on Glucose Uptake



Cell/Tissue Type	AICAR Concentration	Incubation Time	Effect on Glucose Uptake	Reference
Isolated Rat Papillary Muscles	1 mM	N/A	~2 to 3-fold increase	[3]
Isolated Rat Epitrochlearis Muscles	N/A	3.5 hours prior to insulin	~2-fold greater response to insulin	[10]
Human Skeletal Muscle (in vivo)	10 mg/kg/hr infusion	3 hours	2.9-fold increase (young men)	[18]
L6 Myotubes	50 μΜ	40 minutes	Significant increase	[19]
3T3-L1 Adipocytes	N/A	24 hours	Markedly inhibited insulin- stimulated glucose uptake (AMPK- independent effect)	[20]

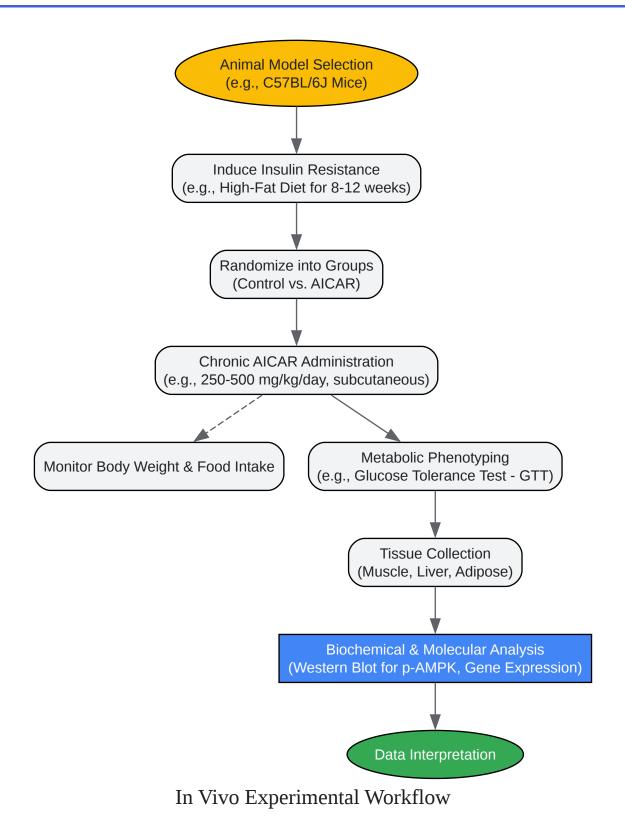
Visualizations: Pathways and Workflows



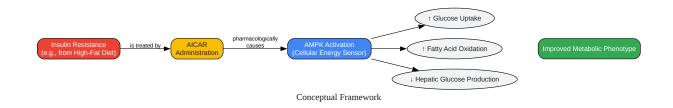


AICAR-AMPK Signaling Pathway









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Methodological & Application





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